Gly-arg-gly-asp
Overview
Description
Gly-arg-gly-asp, also known as Glycyl-arginyl-glycyl-aspartic acid, is a tetrapeptide composed of the amino acids glycine, arginine, glycine, and aspartic acid. This peptide sequence is derived from the cell attachment domain of fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins. The this compound sequence is known for its role in cell adhesion, migration, and signaling, making it a crucial component in various biological processes and biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-arg-gly-asp typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (aspartic acid) to the resin, followed by the stepwise addition of glycine, arginine, and glycine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide chain is elongated through cycles of deprotection and coupling reactions, using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to minimize waste and reduce production costs. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Gly-arg-gly-asp can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline, affecting the peptide’s biological activity.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with altered properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt
Major Products Formed
Oxidation: Citrulline-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences
Scientific Research Applications
Gly-arg-gly-asp has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Plays a crucial role in cell adhesion, migration, and signaling studies. .
Medicine: Employed in the development of biomaterials for tissue engineering and regenerative medicine. .
Industry: Utilized in the production of bioactive coatings for medical devices and implants to improve biocompatibility and reduce the risk of infection
Mechanism of Action
Gly-arg-gly-asp exerts its effects by binding to integrin receptors on the cell surface. Integrins are transmembrane receptors that mediate cell-extracellular matrix interactions. The this compound sequence specifically binds to integrins such as αvβ3, αvβ5, and α5β1, triggering intracellular signaling pathways that regulate cell adhesion, migration, proliferation, and survival. This interaction is essential for various physiological processes, including wound healing, immune response, and tissue remodeling .
Comparison with Similar Compounds
Similar Compounds
Gly-arg-gly-asp-ser: An extension of this compound with an additional serine residue, enhancing its cell adhesion properties
Iso-asp-gly-arg: A variant with an isomerized aspartic acid residue, used in studies of integrin binding specificity.
Cyclo(Arg-gly-asp-D-Phe-Lys): A cyclic peptide analog with enhanced stability and integrin binding affinity.
Uniqueness
This compound is unique due to its high specificity for integrin receptors and its ability to promote cell adhesion and signaling. Its simplicity and effectiveness make it a valuable tool in various research and biomedical applications .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N7O7/c15-5-9(22)20-7(2-1-3-18-14(16)17)12(26)19-6-10(23)21-8(13(27)28)4-11(24)25/h7-8H,1-6,15H2,(H,19,26)(H,20,22)(H,21,23)(H,24,25)(H,27,28)(H4,16,17,18)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFVRKXJJPMVHQ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40913908 | |
Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40913908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97461-81-9 | |
Record name | Glycyl-arginyl-glycyl-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097461819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40913908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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